molecular formula C12H16O3 B13771886 3-(2-Allylphenoxy)propane-1,2-diol CAS No. 63905-22-6

3-(2-Allylphenoxy)propane-1,2-diol

Cat. No.: B13771886
CAS No.: 63905-22-6
M. Wt: 208.25 g/mol
InChI Key: NRIXNDFJJSOBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Allylphenoxy)propane-1,2-diol is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.2536 g/mol . This compound is characterized by the presence of an allyl group attached to a phenoxy group, which is further connected to a propane-1,2-diol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Allylphenoxy)propane-1,2-diol typically involves the reaction of 2-allylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the phenoxide ion to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2-Allylphenoxy)propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Allylphenoxy)propane-1,2-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Allylphenoxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Allylphenoxy)propane-1,2-diol is unique due to the presence of both allyl and phenoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

63905-22-6

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-(2-prop-2-enylphenoxy)propane-1,2-diol

InChI

InChI=1S/C12H16O3/c1-2-5-10-6-3-4-7-12(10)15-9-11(14)8-13/h2-4,6-7,11,13-14H,1,5,8-9H2

InChI Key

NRIXNDFJJSOBCR-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.